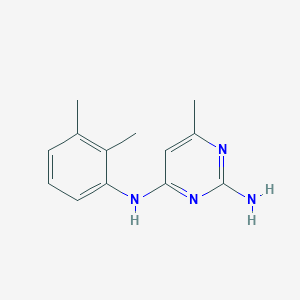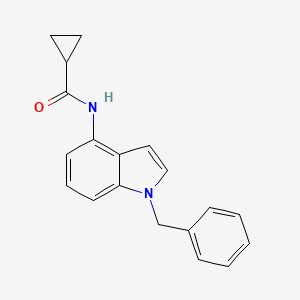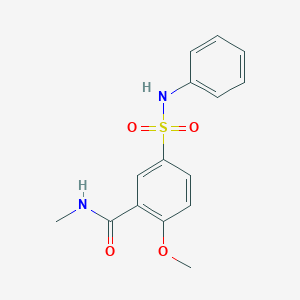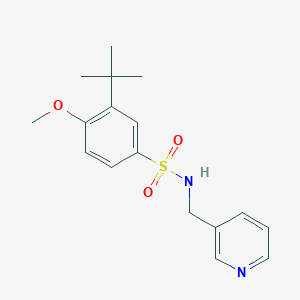
N~4~-(2,3-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2,3-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has gained significant attention in the scientific community due to its potential as a therapeutic agent for various types of cancer.
Mechanism of Action
CDK4/6 are key regulators of the cell cycle, and their activity is frequently dysregulated in cancer cells. N~4~-(2,3-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 0332991 inhibits the activity of CDK4/6, leading to cell cycle arrest and inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
This compound 0332991 has been shown to have a selective inhibitory effect on CDK4/6, with no significant effect on other CDKs. It has also been shown to induce apoptosis in cancer cells and to sensitize them to chemotherapy.
Advantages and Limitations for Lab Experiments
N~4~-(2,3-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has several advantages for lab experiments, including its high potency and selectivity for CDK4/6. However, it also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on N~4~-(2,3-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 0332991. These include the development of more potent and selective CDK4/6 inhibitors, the identification of biomarkers that can predict response to this compound 0332991, and the exploration of combination therapies that can enhance its efficacy. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound 0332991 in clinical settings.
Synthesis Methods
The synthesis of N~4~-(2,3-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 0332991 involves several steps, starting with the reaction of 2,3-dimethylaniline with methyl isocyanate to form N-(2,3-dimethylphenyl)urea. This is followed by the reaction of N-(2,3-dimethylphenyl)urea with 2-chloro-4,6-dimethylpyrimidine to form this compound 0332991.
Scientific Research Applications
N~4~-(2,3-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has been extensively studied for its potential as a therapeutic agent for several types of cancer, including breast cancer, lung cancer, and glioblastoma. Preclinical studies have shown that this compound 0332991 inhibits the growth of cancer cells by blocking the activity of CDK4/6, which are involved in cell cycle regulation.
properties
IUPAC Name |
4-N-(2,3-dimethylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-8-5-4-6-11(10(8)3)16-12-7-9(2)15-13(14)17-12/h4-7H,1-3H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWLAQUVJZHDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC(=C2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5412663.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5412667.png)
![N-{4-[chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5412668.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5412681.png)
![N-{3-[(2-bromobenzoyl)amino]propyl}isonicotinamide](/img/structure/B5412692.png)
![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412697.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5412723.png)
![2-[(3-phenyl-2-propynoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5412741.png)
![5-(3-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5412752.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5412760.png)
![N-[5-(aminosulfonyl)-2-ethoxyphenyl]acetamide](/img/structure/B5412762.png)